molecular formula C16H16O6 B030289 4'-O-Methylcatechin CAS No. 69912-75-0

4'-O-Methylcatechin

Cat. No. B030289
CAS RN: 69912-75-0
M. Wt: 304.29 g/mol
InChI Key: ZHDMPVIDHWJGTN-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-O-Methylcatechin belongs to the class of organic compounds known as catechins . It is a metabolite of (+)-Catechin, a major polyphenol in many fruits and vegetables . It has been detected, but not quantified in, Chinese cinnamons (Cinnamomum aromaticum) and herbs and spices .


Molecular Structure Analysis

The molecular formula of 4’-O-Methylcatechin is C16H16O6 . The structure includes a catechin moiety, which is a 3,4-dihydro-2-chromene-3,5,7-tiol .

Scientific Research Applications

  • Oxidation of Catecholamines : It is utilized to study the oxidation of catecholamines like dopamine, norepinephrine, and epinephrine (Li et al., 2007).

  • Flavan-4-ols Reactions : The compound is used in research for facilitating reactions of flavan-4-ols with sulphur nucleophiles, leading to 4α-thio-substituted flavans (Brown & Shaw, 1974).

  • Biosynthesis of Copper Amine Oxidases : It serves as a model for studying the biosynthesis of copper amine oxidases' quinonoid cofactor (Rinaldi et al., 1995).

  • Synthesis of Hydrocarbons : 4'-O-Methylcatechin is used in synthesizing hydrocarbons that are capable of diyl formation (Wittig, 1980).

  • Browning in Apples : The compound contributes to browning in apples by catalyzing the enzymatic oxidation of procyanidin B2 and the hydroxylation of phloretin (Bajaj et al., 1997).

  • Inhibition of Polyphenoloxidase : It acts as a competitive inhibitor of endive polyphenoloxidase, crucial in the oxidation of phenols (Richard-Forget et al., 1998).

  • Diabetic Neuropathy Research : In studies on diabetic rats, 4'-O-Methylcatechin has shown to result in greater nerve growth factor content, faster motor nerve conduction velocity, and larger nerve fiber diameter (Hanaoka et al., 1994).

  • Proanthocyanidins Synthesis : It is utilized in the oxidative condensation process for the synthesis of proanthocyanidins (Achilonu et al., 2008).

  • Enzymatic Reaction Studies : 4'-O-Methylcatechin, as a cysteine adduct, is used to investigate the role of phenols in enzymatic reactions and their structure (Richard et al., 1991).

  • Nitric Oxide Generation and iNOS Expression : This compound shows a less effective inhibitory effect on nitric oxide generation and iNOS expression compared to other related compounds (Chiu & Lin, 2005).

  • Metabolic Pathways in Tea Catechins : Methylation is considered one of the metabolic pathways to tea catechins, and 4'-O-Methylcatechin is a prime example (Okushio et al., 1999).

  • Apple Polyphenol Oxidase Activity : It is studied in relation to the oxidation process catalyzed by apple polyphenol oxidase (Richard-Forget et al., 1992).

  • Inhibition of Catechol-O-Methyltransferase : Research shows that EGCG may inhibit COMT-catalyzed methylation of endogenous and exogenous compounds, indicating the relevance of 4'-O-Methylcatechin in this context (Lu et al., 2003).

  • Isolation from Pinus sylvestris : This compound is among the 24 phenolic compounds isolated from the inner bark of Pinus sylvestris (Pan & Lundgren, 1996).

  • Metabolic Disposition in Hepatitis : The effects of hepatitis on the metabolic disposition of 4'-O-Methylcatechin have been studied, highlighting its role in pharmacokinetics (Hackett & Griffiths, 1983).

  • Alzheimer's Disease Treatment : Repeated exposure to grape seed polyphenol extract, which includes 4'-O-Methylcatechin, significantly increases the bioavailability of certain compounds, beneficial in Alzheimer's disease treatment (Ferruzzi et al., 2009).

  • Enzymatic Browning Involvement : Pear peroxidase enhances phenol degradation in presence of polyphenol oxidase, suggesting 4'-O-Methylcatechin's involvement in enzymatic browning (Richard-Forget & Gauillard, 1997).

  • Methylation in Schizophrenics : A study investigated methylation processes in schizophrenics, with implications for the role of compounds like 4'-O-Methylcatechin (Price, 1972).

Safety And Hazards

The safety data sheet for 4’-O-Methylcatechin indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and does not have hazards not otherwise classified (HNOC) .

Future Directions

The plasma concentration of 4’-O-methyl-epigallocatechin was determined to be 5 times higher in plasma and 3 times higher in urine than the concentration of epigallocatechin . This suggests that 4’-O-Methylcatechin and its related compounds could have significant roles in future research and applications, particularly in relation to their bioavailability and potential health benefits .

properties

IUPAC Name

(2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMPVIDHWJGTN-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433913
Record name 4'-O-Methylcatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-Methylcatechin

CAS RN

69912-75-0
Record name 4′-O-Methyl-(+)-catechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69912-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-O-Methylcatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-O-Methylcatechin
Reactant of Route 2
Reactant of Route 2
4'-O-Methylcatechin
Reactant of Route 3
4'-O-Methylcatechin
Reactant of Route 4
4'-O-Methylcatechin
Reactant of Route 5
4'-O-Methylcatechin
Reactant of Route 6
Reactant of Route 6
4'-O-Methylcatechin

Citations

For This Compound
57
Citations
C Écile Cren-Olivé, E Teissier, P Duriez… - Free Radical Biology and …, 2003 - Elsevier
… and 4′-O-methylcatechin between the aqueous environment and the LDL lipid phase during the whole oxidation period; 3′- and 4′-O-methylcatechin … 3′- and 4′-O-methylcatechin …
Number of citations: 39 www.sciencedirect.com
M Dueñas, S González-Manzano… - … of Pharmaceutical and …, 2010 - Elsevier
… Thus, 3′-O-methylcatechin showed to be a more efficient scavenger than 4′-O-methylcatechin at pH 7.4, whereas the opposite was observed in the case of the epicatechin …
Number of citations: 203 www.sciencedirect.com
S Gonzalez-Manzano… - Journal of agricultural …, 2009 - ACS Publications
Catechins are major polyphenols in many plant foods that have been related to health promotion. In the human organism they are largely metabolized to different conjugates (sulfates, …
Number of citations: 58 pubs.acs.org
L Gu, SE House, LW Rooney… - Journal of Agricultural and …, 2008 - ACS Publications
… The excretion of 3′-O-methylcatechin was significantly higher than that of 4′-O-methylcatechin in urine, whereas the excretion of 3′-O-methylepicatechin appeared to be similar to …
Number of citations: 85 pubs.acs.org
T Nakagawa, AE Allam, K Ohnuki… - Natural product …, 2018 - journals.sagepub.com
We investigated the antioxidant, anti-lipase and anti-dementia activities of peach (Prunus persica (L.) Batsch) fruit and its by-products. The ethanol extracts of branch showed relatively …
Number of citations: 13 journals.sagepub.com
PT Hang, NT Hue, NH Nam, NL Tuan… - Chemistry & …, 2023 - Wiley Online Library
… compounds 2 and 3 were determined to be (2S,3S)-4′-Omethylcatechin 5-O-β-D-glucopyranoside (2) and (2S,3R)-4′-Omethylcatechin 5-O-β-D-glucopyranoside (3), which named as …
Number of citations: 4 onlinelibrary.wiley.com
L Gu, SE House, L Rooney, RL Prior - Journal of agricultural and …, 2007 - ACS Publications
… Catechins were quantified using their specific fragments: 291 > 139 m/z for (±)-catechin and (−)-epicatechin; 305 > 137 m/z for 3‘-O-methylcatechin, 4‘-O-methylcatechin, 3‘-O-…
Number of citations: 64 pubs.acs.org
C Manach, O Texier, C Morand, V Crespy… - Free Radical Biology …, 1999 - Elsevier
… to a low concentration of 4′O-methylcatechin, but we could not confirm that because the pure molecule was not available. We do not know whether 4′-O-methylcatechin formed in the …
Number of citations: 200 www.sciencedirect.com
L Gu, H Suzanne, L Rooney, R Prior - 2007 - Wiley Online Library
PCs are beneficial for human health; however, the bioavailability of PCs is low. Sumac sorghum (50% grain + 50% bran) contains 36 mg/g of total PCs with monomers, dimers, and …
Number of citations: 1 faseb.onlinelibrary.wiley.com
A Faria, M Meireles, I Fernandes, C Santos-Buelga… - Food chemistry, 2014 - Elsevier
… However, after 3 h incubation, both catechin and 4′-O-methylcatechin transport was significantly reduced compared with that at 37 C, although for the metabolite, the transport …
Number of citations: 138 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.